molecular formula C11H13BF3K B8030515 Potassium (E)-trifluoro(3-isopropylstyryl)borate

Potassium (E)-trifluoro(3-isopropylstyryl)borate

Cat. No.: B8030515
M. Wt: 252.13 g/mol
InChI Key: DFKBHJGDLHYUMQ-UHDJGPCESA-N
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Description

Potassium (E)-trifluoro(3-isopropylstyryl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a trifluoroborate group, which is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (E)-trifluoro(3-isopropylstyryl)borate typically involves the reaction of an appropriate styrene derivative with a boron reagent. One common method is the hydroboration of the styrene derivative followed by the treatment with potassium trifluoroborate. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-trifluoro(3-isopropylstyryl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as ethanol or tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Potassium (E)-trifluoro(3-isopropylstyryl)borate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (E)-trifluoro(3-isopropylstyryl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bondThe molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium vinyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium benzyltrifluoroborate

Uniqueness

Potassium (E)-trifluoro(3-isopropylstyryl)borate is unique due to its specific structure, which includes an isopropyl group and a styryl moiety. This structure imparts distinct reactivity and stability compared to other trifluoroborate compounds, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

potassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKBHJGDLHYUMQ-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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